molecular formula C25H23Cl2NO B10903625 [4-(2,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

[4-(2,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

Cat. No.: B10903625
M. Wt: 424.4 g/mol
InChI Key: HCVXQFXLIWZBKL-UHFFFAOYSA-N
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Description

4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with dichlorophenyl and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the use of catalysts to enhance reaction rates and the implementation of stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an important intermediate in the development of new materials and catalysts .

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi .

Medicine

In medicine, this compound is explored for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinolin-3-ylmethanone
  • 4-(2,4-Dichlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinolin-3-ylmethanone

Uniqueness

Compared to similar compounds, 4-(2,4-DICHLOROPHENYL)-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE exhibits unique properties such as higher stability and reactivity. Its specific substitution pattern enhances its ability to interact with biological targets, making it more effective in various applications.

Properties

Molecular Formula

C25H23Cl2NO

Molecular Weight

424.4 g/mol

IUPAC Name

[4-(2,4-dichlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C25H23Cl2NO/c1-24(2)16-25(3,19-14-13-18(26)15-21(19)27)20-11-7-8-12-22(20)28(24)23(29)17-9-5-4-6-10-17/h4-15H,16H2,1-3H3

InChI Key

HCVXQFXLIWZBKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)(C)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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